molecular formula C13H12N2O5S B2487094 N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 518332-01-9

N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B2487094
CAS RN: 518332-01-9
M. Wt: 308.31
InChI Key: CJGZYFQKLRLDLW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of NHMB is approximately .

Scientific Research Applications

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide, also known as Fenretinide , primarily targets cancer cells . It has been investigated for potential use in the treatment of various types of cancer, including prostate cancer and breast cancer .

Mode of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in certain tissues, such as breast tissue, which contributes to its effectiveness against specific types of cancer .

Biochemical Pathways

Fenretinide’s mode of action involves the induction of apoptosis rather than differentiation, an effect that is strikingly different from that of vitamin A . This property renders Fenretinide an attractive candidate for cancer chemoprevention . The biosynthesis of phenolic compounds present in foods has been discussed, based on each class .

Result of Action

Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells. This buildup is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Action Environment

The action of Fenretinide can be influenced by various environmental factors. For instance, it has been found to be functional under hypoxic conditions, such as those within tumors . Furthermore, its action is p53 independent and caspase independent, making it a versatile tool in the fight against cancer .

properties

IUPAC Name

N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-9-2-5-11(15(17)18)8-13(9)21(19,20)14-10-3-6-12(16)7-4-10/h2-8,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGZYFQKLRLDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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